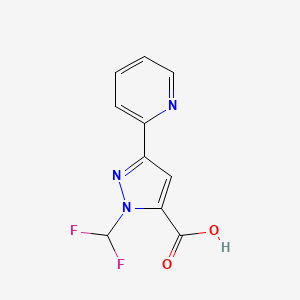
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid
Übersicht
Beschreibung
1-(difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C10H7F2N3O2 and its molecular weight is 239.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in the field of medicinal chemistry, particularly for its biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential applications in various fields.
The compound is characterized by the following molecular formula: CHFNO. It features a difluoromethyl group and a pyrazole ring, which are known to enhance biological activity through various mechanisms.
Research indicates that compounds similar to this compound often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain, leading to antifungal activity against various phytopathogenic fungi .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antifungal | Effective against several species of fungi, particularly those affecting crops. |
| Anti-inflammatory | Potentially reduces inflammation through inhibition of COX enzymes. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Enzyme Inhibition | Acts as an inhibitor for metabolic enzymes like SDH and possibly MAO-B. |
Antifungal Activity
A study published in Molecules demonstrated that derivatives of this compound showed significant antifungal properties against seven different phytopathogenic fungi. The structure-activity relationship (SAR) analysis suggested that modifications to the pyrazole ring could enhance antifungal efficacy .
Anti-inflammatory Effects
Research has indicated that certain pyrazole derivatives can act as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH), showing promising anti-inflammatory effects comparable to established drugs like celecoxib. These compounds exhibited significant edema inhibition percentages in experimental models .
Antimicrobial Properties
In a study examining the antimicrobial properties of pyrazole compounds, derivatives were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that specific modifications in the chemical structure led to enhanced antibacterial activity .
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-2-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-10(12)15-8(9(16)17)5-7(14-15)6-3-1-2-4-13-6/h1-5,10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJOYNOMDFRDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















